(1Z,N'Z)-N'-(2,4-dichlorobenzylidene)-N-methylcarbamohydrazonothioic acid

Description

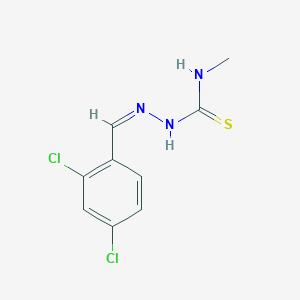

“(1Z,N'Z)-N'-(2,4-Dichlorobenzylidene)-N-methylcarbamohydrazonothioic acid” is a thiourea-derived Schiff base characterized by a 2,4-dichlorobenzylidene moiety linked to a methylcarbamohydrazonothioic acid backbone. For instance, describes the synthesis of (2Z)-2-(substitutedbenzylidene) derivatives via refluxing aromatic aldehydes with thiouracil intermediates in acetic anhydride/acetic acid mixtures .

The electron-withdrawing 2,4-dichlorophenyl group likely enhances the compound’s stability and influences its spectroscopic and physicochemical properties, such as melting point and solubility.

Properties

IUPAC Name |

1-[(Z)-(2,4-dichlorophenyl)methylideneamino]-3-methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3S/c1-12-9(15)14-13-5-6-2-3-7(10)4-8(6)11/h2-5H,1H3,(H2,12,14,15)/b13-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJAHJXLNMAHDT-ACAGNQJTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NN=CC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=S)N/N=C\C1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1Z,N’Z)-N’-(2,4-dichlorobenzylidene)-N-methylcarbamohydrazonothioic acid typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and N-methylcarbamohydrazonothioic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve advanced techniques such as column chromatography or crystallization under controlled conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group into hydrazine derivatives.

Substitution: The dichlorobenzylidene group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used as a probe to study enzyme interactions and inhibition mechanisms due to its potential binding affinity to certain biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure suggests it could act as an inhibitor for specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1Z,N’Z)-N’-(2,4-dichlorobenzylidene)-N-methylcarbamohydrazonothioic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting the function of the target molecule. This inhibition can occur through various pathways, including competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(1Z,N'Z)-N'-(2,4-dichlorobenzylidene)-N-methylcarbamohydrazonothioic acid” can be contextualized against analogous compounds from the literature. Below is a comparative analysis based on substituent effects, spectroscopic data, and synthesis yields (Table 1).

Table 1: Comparative Analysis of Structural Analogs

Key Observations

Substituent Effects on Physicochemical Properties The 2,4-dichlorobenzylidene group in the target compound is expected to confer higher thermal stability (melting point) compared to 4-cyanobenzylidene (11b, m.p. 213–215°C) due to stronger electron-withdrawing effects and molecular rigidity. However, this remains speculative without direct data. N-Methylhydrazine derivatives (e.g., compound 2 in ) exhibit elevated melting points (~271°C), likely due to hydrogen-bonding networks from –NH2 and –SO2 groups .

Synthesis Yields

- Yields for benzylidene-hydrazine analogs (e.g., 68% for 11a and 11b) suggest that similar condensation reactions for the target compound may achieve moderate efficiency under optimized conditions .

Spectroscopic Signatures

- IR spectra of analogs show consistent NH stretches (~3200–3400 cm⁻¹) and C=N peaks (~1645 cm⁻¹), which would align with the target compound’s expected features.

- The absence of a C=S peak in the provided evidence complicates direct comparison, though thioamide C=S stretches typically appear near 1250 cm⁻¹.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.